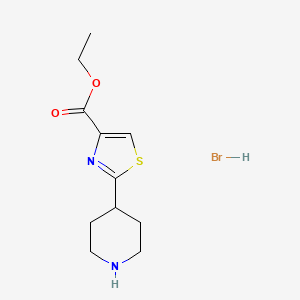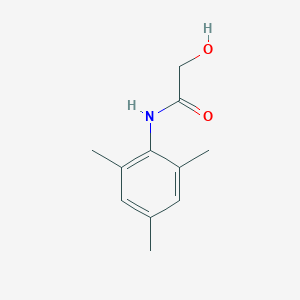![molecular formula C11H12ClN3O B2878095 2-[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol CAS No. 1248644-68-9](/img/structure/B2878095.png)
2-[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol” is an organic compound that contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . It also contains a chloro-methylphenyl group and an ethanol group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazole ring, the chloro-methylphenyl group, and the ethanol group . The presence of these functional groups would likely confer specific physical and chemical properties to the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the polar ethanol group could confer some degree of solubility in water .Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
Triazole derivatives, including compounds similar to "2-[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol", have been a focus of chemical synthesis and structural analysis studies. For example, triazole compounds have been synthesized and characterized using various spectroscopic techniques, providing insights into their structural and electronic properties. These studies contribute to the understanding of the chemical behavior and potential applications of triazole derivatives in various fields, including materials science and pharmaceuticals (Ahmed et al., 2016).
Molecular Interactions and Bonding
Research on triazole derivatives also includes the investigation of molecular interactions and bonding, such as π-hole tetrel bonding interactions. These studies provide valuable information on how these compounds interact with other molecules, which is crucial for designing materials with specific properties or for understanding their behavior in biological systems (Ahmed et al., 2020).
Catalysis
Triazole derivatives have been explored for their catalytic properties in various chemical reactions. For instance, research has been conducted on half-sandwich ruthenium(II) complexes of click-generated 1,2,3-triazole-based organosulfur/-selenium ligands, investigating their catalytic oxidation of alcohols and transfer hydrogenation of ketones. These studies highlight the potential of triazole compounds in catalysis, which could be leveraged in industrial processes and synthetic chemistry (Saleem et al., 2013).
Antimicrobial and Anticorrosive Applications
Triazole derivatives have shown potential in antimicrobial and anticorrosive applications. For example, novel triazole-derived molecules have been synthesized and tested as corrosion inhibitors for mild steel in acidic media. These compounds exhibit significant inhibition efficiencies, highlighting their potential in protecting metals from corrosion, which has implications for industrial maintenance and longevity (Jawad et al., 2020).
Mécanisme D'action
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways that are affected by this compound. Compounds with similar structures have been found to influence various biochemical pathways, including signal transduction, enzyme catalysis, and cellular metabolism .
Pharmacokinetics
The compound’s molecular weight (17064 g/mol ) suggests that it may have favorable absorption and distribution characteristics. The presence of the hydroxyl group could potentially influence the compound’s metabolism and excretion, as it could be a site for phase II conjugation reactions.
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules could potentially influence the compound’s action, efficacy, and stability. For instance, the compound’s stability could be affected by the pH of the environment due to the presence of the hydroxyl group . Additionally, the compound’s efficacy could be influenced by the presence of other biomolecules that compete for the same targets.
Orientations Futures
The future directions for research on this compound would likely depend on its intended use and the results of preliminary studies . For example, if the compound shows promise as a therapeutic agent, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in preclinical and clinical trials .
Propriétés
IUPAC Name |
2-[1-(3-chloro-4-methylphenyl)triazol-4-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O/c1-8-2-3-10(6-11(8)12)15-7-9(4-5-16)13-14-15/h2-3,6-7,16H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BILFPUBYZCKHEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)CCO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-fluoro-4-methoxybenzamide](/img/structure/B2878013.png)
![(Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2878014.png)
![N-(3-acetylphenyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2878016.png)
![2-Ethyl-6-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-1,3-benzothiazole](/img/structure/B2878017.png)
![2-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2878018.png)
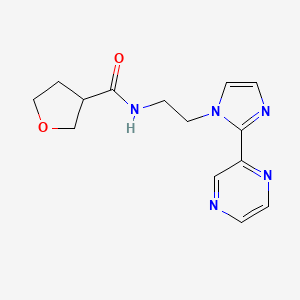

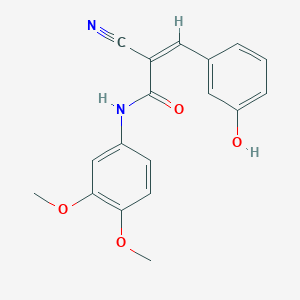
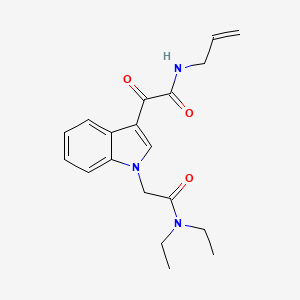
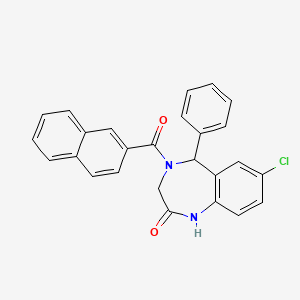
![N-(5-chloro-2-methoxyphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2878027.png)
